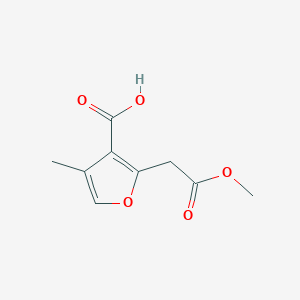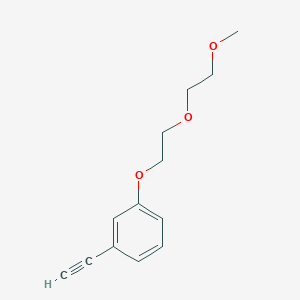
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene
Descripción general
Descripción
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- Amphiphilic poly(phenylacetylene)s bearing oligo(ethylene oxide) pendants, including derivatives of 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, were synthesized using organorhodium complexes as polymerization catalysts. These polymers were characterized for their structures and properties, which included thermal stability and molecular weight (Chen, Cheuk, & Tang, 2006).
Gas Permeability and Metal-Induced Gelation
- Diphenylacetylene derivatives, such as this compound, have been studied for their polymerization and applications in gas permeability and metal-induced gelation. These polymers show unique properties, including the formation of gels through metal–ligand interaction (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).
Dendritic Macromolecules Synthesis
- Phenylacetylene dendrimers terminated with various esters, including those related to this compound, were synthesized and characterized. These dendrimers showed different solubility characteristics and potential for creating water-soluble carboxylic acid terminated dendrimers (Pesak, Moore, & Wheat, 1997).
Optical and Electrical Properties in Nanofibers
- Studies on electrospun nanofibers of binary blends of polymers, including derivatives of this compound, have revealed insights into their morphology, optical, and electrical properties. This research aids in understanding the applications of these materials in nanotechnology and electronics (Babel, Li, Xia, & Jenekhe, 2005).
Ring-Opening Polymerization
- The ring-opening polymerization of oxirane derivatives, including those related to this compound, leads to the formation of polyethers with specific structures. This type of polymerization plays a crucial role in creating polymers with unique configurations and properties (Merlani et al., 2015).
Propiedades
IUPAC Name |
1-ethynyl-3-[2-(2-methoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-12-5-4-6-13(11-12)16-10-9-15-8-7-14-2/h1,4-6,11H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWXJJCIRPZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



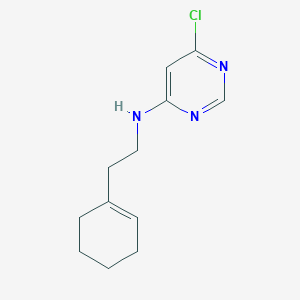


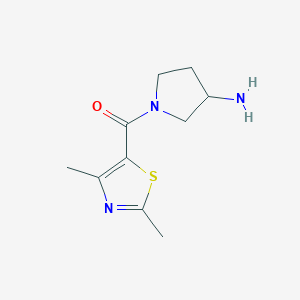
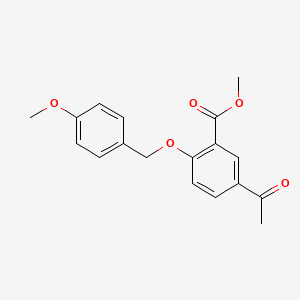
![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
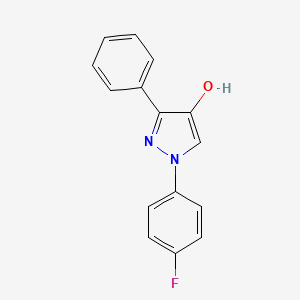

![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)
